Regioisomer Verification: InChI Key & CAS
1-Benzylpiperidine-4-carboxamide (CAS 62992-68-1) bears the benzyl group at the piperidine N-1 position, whereas its regioisomer N-benzylpiperidine-4-carboxamide (CAS 101264-48-6) bears the benzyl group on the carboxamide nitrogen. These two compounds share identical molecular formula (C₁₃H₁₈N₂O) and molecular weight (218.3 g/mol) but are structurally distinct regioisomers with different InChI Keys: ARYICIJWHSZXTO-UHFFFAOYSA-N for the target compound versus KKXCMMIWHOYQCM-UHFFFAOYSA-N for the N-benzyl isomer . The target compound features one hydrogen bond donor (primary amide –NH₂) while the N-benzyl isomer features two (secondary amide –NH– plus piperidine –NH–). This identity distinction is confirmed by independent database entries (ChemSpider CSID 684746 vs. CSID 3092884) and is critical for procurement when a specific regioisomer is required for synthetic elaboration at the piperidine nitrogen.
| Evidence Dimension | Regioisomeric identity (benzyl attachment site) |
|---|---|
| Target Compound Data | CAS 62992-68-1; InChI Key ARYICIJWHSZXTO-UHFFFAOYSA-N; benzyl at piperidine N-1; 1 H-bond donor |
| Comparator Or Baseline | CAS 101264-48-6; InChI Key KKXCMMIWHOYQCM-UHFFFAOYSA-N; benzyl at amide N; 2 H-bond donors |
| Quantified Difference | Distinct InChI Keys (non-interchangeable); different H-bond donor count (1 vs. 2) |
| Conditions | Structural identity verified by InChI, CAS registry, and ChemSpider cross-reference |
Why This Matters
Procurement of the incorrect regioisomer results in a structurally distinct compound with different hydrogen-bonding topology, incompatible with synthetic routes requiring a free piperidine N-1 for further alkylation or elaboration.
